![molecular formula C27H50N4O9 B13319247 N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine is a synthetic compound that belongs to the class of lysine derivatives. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino groups from undesired reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine typically involves the protection of lysine’s amino groups with Boc groups. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are employed to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotection: L-lysine with free amino groups
Coupling: Peptide chains with this compound as a building block
Wissenschaftliche Forschungsanwendungen
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine has several applications in scientific research:
Chemistry: Used as a protected lysine derivative in peptide synthesis.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine primarily involves its role as a protected lysine derivative. The Boc groups protect the amino groups from undesired reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nα-Boc-L-lysine: A similar compound with a single Boc group protecting the α-amino group of lysine.
Nε-Boc-L-lysine: A compound with a Boc group protecting the ε-amino group of lysine.
Uniqueness
N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine is unique due to the presence of multiple Boc groups, which provide enhanced protection for both the α- and ε-amino groups of lysine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are required.
Eigenschaften
Molekularformel |
C27H50N4O9 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
(2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C27H50N4O9/c1-25(2,3)38-22(35)29-17-13-10-14-18(30-23(36)39-26(4,5)6)20(32)28-16-12-11-15-19(21(33)34)31-24(37)40-27(7,8)9/h18-19H,10-17H2,1-9H3,(H,28,32)(H,29,35)(H,30,36)(H,31,37)(H,33,34)/t18-,19-/m0/s1 |
InChI-Schlüssel |
JZXSOJKRNSRCRR-OALUTQOASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


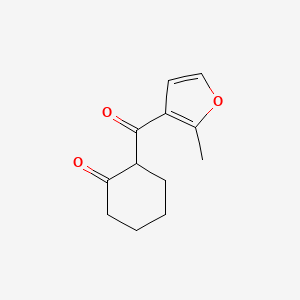
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
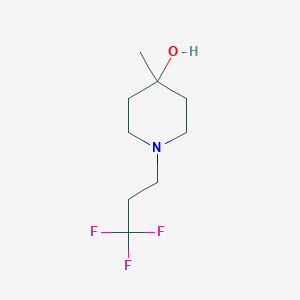
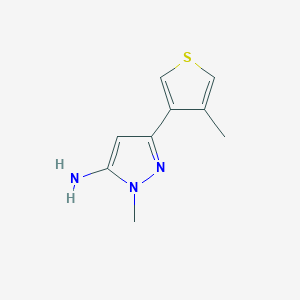
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)

amine](/img/structure/B13319194.png)
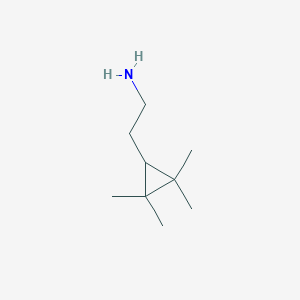
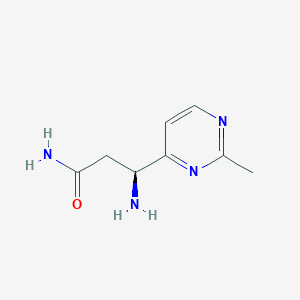

![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
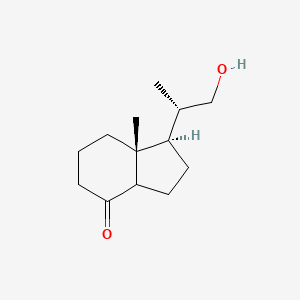
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)

